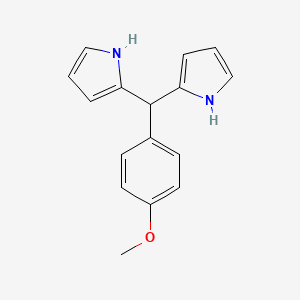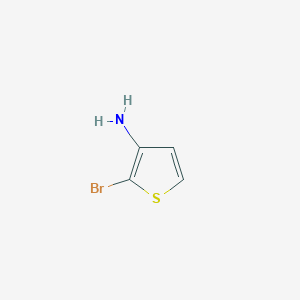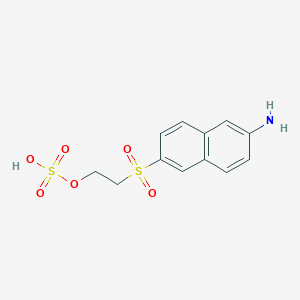
Allyltrichlorogermane
Vue d'ensemble
Description
Allyltrichlorogermane is an organogermanium compound with the chemical formula C_3H_5Cl_3Ge . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both allyl and trichlorogermane groups, making it a valuable reagent in organic synthesis.
Applications De Recherche Scientifique
Allyltrichlorogermane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-germanium bonds.
Biology: Investigated for its potential use in the synthesis of bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of semiconductors and other electronic materials.
Mécanisme D'action
Target of Action
Allyltrichlorogermane is a chemical compound with the molecular formula C3H5Cl3Ge
Mode of Action
It has been involved in reactions such as hydrogermylation . Hydrogermylation is a chemical reaction where a germanium hydride adds across a carbon-carbon multiple bond. This reaction was carried out successfully in the absence of catalysts .
Biochemical Pathways
The compound’s involvement in hydrogermylation reactions suggests it may influence pathways involving carbon-carbon multiple bonds .
Result of Action
Its involvement in hydrogermylation reactions suggests it may influence the structure of organic compounds by adding a germanium hydride across a carbon-carbon multiple bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyltrichlorogermane can be synthesized through the reaction of allyltributyltin with germanium(IV) chloride. The reaction typically involves the following steps:
Reaction Setup: A two-necked flask equipped with a nitrogen inlet is used.
Addition of Reactants: Germanium(IV) chloride is introduced into the flask, followed by the dropwise addition of allyltributyltin at room temperature.
Reaction Conditions: The mixture is stirred at 40°C for about 3 hours.
Product Isolation: The product is distilled by heating the reaction mixture up to 40°C, and the distillate is collected.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Allyltrichlorogermane undergoes various types of chemical reactions, including:
Hydrogermylation: The addition of germanium-hydrogen bonds to alkenes or alkynes.
Substitution Reactions: Replacement of chlorine atoms with other substituents.
Oxidation and Reduction: Reactions involving the gain or loss of electrons.
Common Reagents and Conditions:
Hydrogermylation: Typically involves the use of trichlorogermane and a catalyst such as platinum or rhodium.
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Oxidation and Reduction: Various oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Hydrogermylation: Formation of germylated alkanes or alkenes.
Substitution Reactions: Formation of substituted germanium compounds.
Oxidation and Reduction: Formation of germanium oxides or reduced germanium species.
Comparaison Avec Des Composés Similaires
Allyltrichlorosilane: Similar in structure but contains silicon instead of germanium.
Allyltributylgermane: Contains tributyl groups instead of trichlorogermane.
Trichlorogermane: Lacks the allyl group but contains the trichlorogermane moiety.
Uniqueness: Allyltrichlorogermane is unique due to the presence of both allyl and trichlorogermane groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable reagent in both academic and industrial research .
Propriétés
IUPAC Name |
trichloro(prop-2-enyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3Ge/c1-2-3-7(4,5)6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXHBPXVFJOVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[Ge](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457618 | |
| Record name | ALLYLTRICHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762-67-4 | |
| Record name | ALLYLTRICHLOROGERMANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20457618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


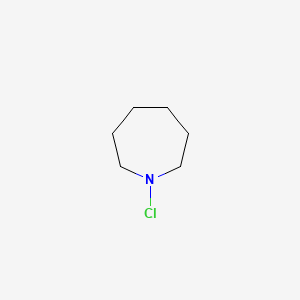


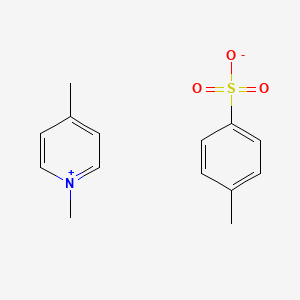
![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)
![7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1600677.png)

